L-谷氨酰胺酸钠

描述

Sodium L-pyroglutamate, also known as sodium pyroglutamate or sodium 5-oxoproline, is a derivative of the amino acid L-glutamic acid. It is a component of the natural moisturizing factor and is synthesized from sodium glutamate, which is found naturally in various foods and used in the food industry as a flavor enhancer . Sodium L-pyroglutamate has been studied for its protective effects against neurotoxicity induced by sodium glutamate in rat cortical neurons .

Synthesis Analysis

The synthesis of sodium L-pyroglutamate can be achieved through hydrothermal decomposition of sodium glutamate. An optimal yield of 87.5% was reported under conditions of 180°C for 2 hours with a mass percent of sodium glutamate around 60% . Another method involves the dry heating of sodium L-glutamate, which resulted in a transition ratio of more than 96% when pyrolyzed at 190°C for 90 minutes .

Molecular Structure Analysis

The molecular structure of sodium L-pyroglutamate has been elucidated through the preparation and crystallographic analysis of its metal salts. For instance, sodium hydrogen bis-L-pyroglutamate forms a three-dimensional coordination polymer with sodium centers bridged by carboxyl and carboxylate groups, resulting in eight-membered rings .

Chemical Reactions Analysis

Sodium L-pyroglutamate is involved in various chemical reactions, including the catalytic cross-linking between 1,2,3,4-butanetetracarboxylic acid (BTCA) and cellulose. It accelerates the formation of BTCA anhydrides and the esterification with cellulose, improving the anti-wrinkle properties of treated fabrics . Additionally, it has been shown to protect neurons by inhibiting the release of nitric oxide (NO) and suppressing the rise in intracellular calcium levels when exposed to sodium glutamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium L-pyroglutamate include its role in the natural moisturizing factor, where it exhibits better hygroscopic and moisture-retaining properties than glycerin and propylene glycol. Fabrics treated with sodium L-pyroglutamate showed improved comfortableness indices . The thermochemical decomposition of sodium L-glutamate, a precursor to sodium L-pyroglutamate, has been studied using differential scanning calorimetry (DSC), revealing a two-stage dehydration process leading to the formation of pyroglutamate .

科学研究应用

抗真菌剂研发

L-谷氨酰胺酸钠衍生物已被合成并评估其作为抗真菌剂的潜力。 这些化合物,特别是含有 1,2,3-三唑环亚结构的化合物,已显示出对疫霉属真菌的强大活性,该病原体是马铃薯晚疫病的病原体 。三唑环上苯基或苄基的存在增强了它们的抗真菌功效,表明它们在农业应用中具有保护作物免受毁灭性疾病的潜力。

有机合成

在有机化学领域,L-谷氨酰胺酸钠作为各种分子的起始材料。 它作为合成更复杂分子(包括药物化合物)的构建块,并且可以用作化学探针来研究特定的生物过程或途径.

酶研究

这种化合物用作酶研究中的底物,特别是涉及谷氨酰胺代谢的那些。 通过作为底物,L-谷氨酰胺酸钠有助于了解与氨基酸代谢相关的酶促途径和功能.

吸湿特性

由于其吸湿性,L-谷氨酰胺酸钠具有显著的吸湿特性。 这种特性使其成为化妆品和个人护理产品中宝贵的成分,作为保湿剂来保持皮肤和头发中的水分.

神经传递研究

L-谷氨酰胺酸钠的母体分子,L-谷氨酰胺酸,与各种生物过程有关,包括神经传递。 关于 L-谷氨酰胺酸钠在细胞信号传导和脑功能中的作用的研究正在进行中,有可能揭示神经健康和疾病的新见解.

生化试剂

L-谷氨酰胺酸钠是各种研究环境中必不可少的生化试剂。它的应用范围从研究对植物疾病的影响,提高作物产量,以及探索其抗 HIV-1 和抗 HCV 活性。 此外,它还表现出抗氧化和抗炎活性,在医学研究中具有价值 .

作用机制

Target of Action

Sodium L-pyroglutamate, also known as PCA, 5-oxoproline, or pidolic acid, is a natural amino acid derivative . It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . Its primary targets are the cells in the skin and hair, where it acts as a humectant.

Mode of Action

The primary mechanism of action of Sodium L-pyroglutamate relates to its ability to attract and bind water molecules. This hygroscopic property makes it a valuable ingredient in cosmetics and personal care products, helping to retain moisture in the skin and hair.

Biochemical Pathways

Sodium L-pyroglutamate is a metabolite in the glutathione cycle . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Pharmacokinetics

It is known that it can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water . More research is needed to fully understand its pharmacokinetics.

Result of Action

Sodium L-pyroglutamate has a significant impact on skin and hair hydration due to its hygroscopic properties. By attracting and binding water molecules, it helps to retain moisture, leading to healthier and more vibrant skin and hair.

属性

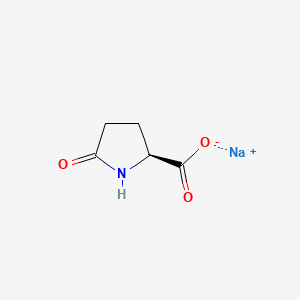

IUPAC Name |

sodium;(2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183074 | |

| Record name | Sodium pidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28874-51-3 | |

| Record name | Sodium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028874513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V74VH163T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can the crystal structure of Sodium L-Pyroglutamate Trihydrate tell us about its material properties?

A1: The study ["The crystal structure of sodium L-Pyroglutamate trihydrate ( sodium pidolate trihydrate )"] [] reveals that the compound exists as a trihydrate in its crystalline form. This means that three water molecules are present per molecule of Sodium L-Pyroglutamate in the crystal lattice. This information is crucial for understanding the compound's stability, solubility, and potential applications. For instance, the presence of water molecules in the crystal structure might influence its hygroscopic nature and its behavior in different solvents. Further research is needed to fully elucidate the relationship between the crystal structure and the material properties of Sodium L-Pyroglutamate Trihydrate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

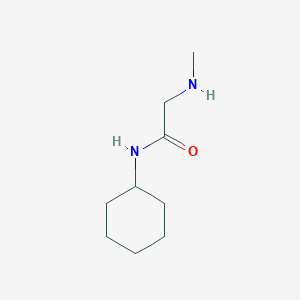

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)